Penconazole 5-Carboxylic Acid
Description
Properties
Molecular Formula |
C₁₃H₁₃Cl₂N₃O₂ |
|---|---|
Molecular Weight |
314.17 |
Synonyms |
4-(2,4-Dichlorophenyl)-5-(1,2,4-triazol-1-yl)-pentanoic Acid |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation
Formation Mechanisms of Penconazole (B33189) 5-Carboxylic Acid
The creation of Penconazole 5-Carboxylic Acid from its parent compound, penconazole, is a critical detoxification step observed in various organisms. This transformation is primarily achieved through oxidative processes targeting the chemical structure of the fungicide.
The principal mechanism for the formation of this compound (also identified as CGA177279) is the oxidation of the terminal (ω-position) methyl group of the pentyl (alkane) chain of penconazole. who.intfao.orgpnu.edu.ua This reaction is a primary metabolic pathway, accounting for a significant portion of the biotransformation of the parent compound. In studies on rats, this specific oxidation process was estimated to be responsible for metabolizing approximately 30% of the administered dose of penconazole. who.intfao.orgfao.org This initial oxidation leads directly to the formation of the respective carboxylic acid, a more polar and water-soluble compound, facilitating its eventual excretion from the body. inchem.org
The biotransformation of penconazole into its carboxylic acid derivative is an enzyme-mediated process that primarily occurs in the liver. nih.gov Phase I detoxification reactions involve enzymes from the cytochrome P450 (CYP) superfamily. nih.govnih.gov Studies using human liver microsomes have identified CYP3A4 as the major enzyme contributing to penconazole metabolism, with minor roles played by CYP2C9 and CYP2C19. nih.gov These enzymes catalyze the oxidation of the alkane chain, leading to the formation of this compound and various hydroxylated derivatives. nih.gov Following this initial oxidation, Phase II reactions can occur, which may involve further secondary metabolic reactions of the carboxylic acid derivative. nih.gov
Metabolism in Agricultural Crops and Plants
When penconazole is applied to crops, it undergoes metabolic degradation within the plant tissues. The pathways often mirror those in animals, though the distribution and prevalence of specific metabolites can differ.
Metabolism studies have been conducted on several key crops, including grapes, tomatoes, and apples, to understand the fate of penconazole residues. fao.org
Grapes: In studies where grapevines were treated with radiolabelled penconazole, the parent compound was found in mature grapes, but the predominant residues were hydroxylated metabolites. fao.orgfao.org Total radioactive residues in grapes were relatively low, with a significant portion located in the press cake. fao.org
Tomatoes: When tomato plants were treated, the parent penconazole was detected at low levels in the mature fruit. The major metabolites identified were monohydroxy derivatives, which accounted for the bulk of the total residue after hydrolysis. fao.org
Apples: Similar to grapes and tomatoes, the parent compound represented a fraction of the total residue in apple fruit. The primary metabolites were hydroxylated derivatives, with this compound (CGA177279) being present as a minor residue, accounting for less than 5% of the total radioactive residue. fao.org
Across various plant studies, the degradation of penconazole principally proceeds via the oxidation of its alkyl chain. fao.orgfao.org While this leads to the formation of this compound (CGA177279), this compound is consistently identified as a minor metabolite in plant tissues. fao.org The predominant residues found in crops like grapes, apples, and tomatoes are various monohydroxy metabolites of the alkane chain (such as CGA132465, CGA190503, and CGA127841), often present in conjugated forms. fao.orgfao.org For instance, in apples, CGA177279 was found at levels below 5% of the total radioactive residue. fao.org In leaves, the concentration of metabolites is generally higher than in the fruit. fao.orgfao.org
The following table summarizes the key findings regarding penconazole metabolism in selected crops.
| Crop | Parent Penconazole (% of Total Residue) | Primary Metabolites | This compound (CGA177279) Status | Reference |
|---|---|---|---|---|
| Grapes | Up to 16% | Monohydroxy metabolites (free and conjugated) | Minor component | fao.org |
| Tomatoes | ~12% | Monohydroxy metabolites (CGA132465) | Minor component | fao.org |
| Apples | ~12% | Monohydroxy metabolites (CGA132465), Triazole Acetic Acid (TA) | Minor component (<5%) | fao.org |
Biotransformation in Livestock and Animals
In animals, penconazole is readily absorbed and extensively metabolized. The formation of this compound is a key pathway in this process.
Studies in laboratory animals, such as rats, show that after oral administration, penconazole is rapidly absorbed and the resulting radioactivity is primarily excreted in the urine. fao.orginchem.org One of the main metabolic reactions is the oxidation of the alkane chain to form the corresponding carboxylic acid (CGA177279), which accounted for about 30% of the dose in rats. fao.orgfao.org In female rats, polar conjugated hydroxy derivatives were more abundant in urine, while male rats tended to excrete more of the carboxylic acid metabolites. inchem.org
In livestock, such as lactating goats, the metabolic pathways are similar. The main routes of transformation are the hydroxylation of the parent compound and its subsequent conjugation, as well as the oxidation to form this compound (CGA177279). fao.org This carboxylic acid metabolite was identified as a principal residue in goat tissues and milk. fao.orgfao.org For example, in the kidneys of goats administered penconazole, CGA177279 accounted for approximately 23% of the total radioactive residue. fao.org In laying hens, a carboxylic acid metabolite was also identified as the major metabolite. inchem.org
The table below details the occurrence of this compound in animal studies.
| Animal | Study Type | Key Finding for this compound (CGA177279) | Reference |
|---|---|---|---|
| Rats | Metabolism Study | Accounts for ~30% of the administered dose; a primary metabolic reaction. fao.orgfao.org | fao.orgfao.org |
| Lactating Goats | Metabolism Study | A principal residue identified in tissues and milk. Found at 23% of total residue in kidneys and 7.9% in milk. fao.org | fao.orgfao.org |
| Laying Hens | Metabolism Study | A carboxylic acid was the major metabolite found in excreta. inchem.org | inchem.org |
Studies in Rats: Characterization of Carboxylic Acid Metabolites
In rats, one of the primary metabolic reactions for penconazole is the oxidation of the alkane chain, which leads to the formation of the corresponding carboxylic acid. who.int This pathway accounts for a significant portion of the administered dose, estimated to be around 30%. who.int Further secondary metabolic reactions can occur, including the α-oxidation of these carboxylic acids to produce α-hydroxy carboxylic acids. who.int
Studies have identified several carboxylic acid metabolites in the urine of male rats, which collectively represent 21% of the excreted dose. who.int This highlights the importance of this metabolic route in rats.
Studies in Goats: Carboxylic Acid as a Major Metabolite
Metabolism studies in goats have demonstrated that this compound is a major metabolite. inchem.org When goats were administered ¹⁴C-labeled penconazole, the resulting metabolic patterns in tissues, milk, and excreta were consistent and pointed to the carboxylic acid as a key product. inchem.org The metabolic pathway in goats involves the direct oxidation of penconazole to form this carboxylic acid, identified as metabolite CGA177279. fao.orgfao.org In various tissues, this metabolite accounted for a notable percentage of the total radioactive residue (TRR), ranging from 4% to 24%. fao.org
| Tissue/Product | Metabolite | Percentage of Total Radioactive Residue (TRR) |
| Goat | Penconazole-5-Carboxylic Acid (CGA177279) | 4% - 24% |
| Muscle | Penconazole-5-Carboxylic Acid (CGA177279) | 24% |
| Fat | Penconazole-5-Carboxylic Acid (CGA177279) | Not specified |
| Kidney | Penconazole-5-Carboxylic Acid (CGA177279) | Not specified |
| Liver | Penconazole-5-Carboxylic Acid (CGA177279) | 23% |
| Milk | Penconazole-5-Carboxylic Acid (CGA177279) | 7.9% |
Data sourced from studies on goat metabolism. fao.orgfao.org
Studies in Laying Hens: Detection of Carboxylic Acid Metabolites
In laying hens, characterization of excreta following administration of ¹⁴C-labeled penconazole revealed that the parent compound was extensively metabolized. inchem.org A carboxylic acid was identified as the major metabolite, accounting for 22% of the extractable radioactivity. inchem.org This indicates a metabolic pathway in hens that is comparable to that observed in female rats, where the formation of carboxylic acid is a significant route of biotransformation. inchem.org
Comparative Analysis of Metabolite Excretion Profiles
The excretion profiles of penconazole metabolites show notable differences across species and even between sexes within the same species. In rats, there is a clear sex-dependent difference in metabolism. who.int While conjugated hydroxy derivatives are more abundant in females, carboxylic acid metabolites are more prominent in males. inchem.org
In both rats and goats, the carboxylic acid derivative is considered a major metabolite. inchem.org The metabolic pattern in goats and laying hens is noted to be comparable to that of female rats. inchem.org In contrast, studies on human metabolism reveal that the carboxylic acid derivative is a minor metabolite compared to the hydroxylated form. acs.orgresearchgate.net
Human Metabolite Identification and Biomonitoring Research
Research into human exposure to penconazole has focused on identifying urinary metabolites that can serve as biomarkers. These studies have successfully identified and quantified this compound, although it is not the primary metabolite.
Detection and Quantification in Human Urine
This compound (PEN-COOH) has been consistently detected and quantified in the urine of individuals exposed to penconazole, such as agricultural workers. acs.orgresearchgate.net In one study of agricultural workers, the concentration of PEN-COOH after hydrolysis with β-glucuronidase ranged from 5.2 to 16.7 µg/L. acs.orgresearchgate.net Another study involving vineyard workers found median concentrations of PEN-COOH to be between 2.5 and 10.2 µg/L in the 24 hours following a work shift. researchgate.netunimi.it A human oral dosing study reported a mean peak concentration of 214 µmol/mol creatinine (B1669602) (200 µg/L) for PEN-COOH. mdpi.com Research also indicates that a high percentage (approximately 80%) of PEN-COOH is present in urine as a free, unconjugated metabolite. nih.gov
| Study Population | PEN-COOH Concentration Range (Post-Hydrolysis) |
| Agricultural Workers | 5.2 - 16.7 µg/L |
| Vineyard Workers (24h post-shift) | 2.5 - 10.2 µg/L (median range) |
| Human Volunteers (oral dose) | 214 µmol/mol creatinine (mean peak) |
Data compiled from human biomonitoring studies. acs.orgresearchgate.netunimi.itmdpi.com
Comparison with Other Human Penconazole Metabolites
When comparing urinary metabolites of penconazole in humans, the monohydroxyl-derivative (PEN-OH) is consistently identified as the major metabolite, while this compound (PEN-COOH) is a minor one. acs.orgresearchgate.net
In a study of agricultural workers, PEN-COOH represented a median molar fraction of approximately 0.03, whereas PEN-OH had a median molar fraction of about 0.92. acs.orgresearchgate.netnih.gov The quantified levels reflected this disparity, with PEN-OH levels (230 to 460 µg/L) being substantially higher than PEN-COOH levels (5.2 to 16.7 µg/L). acs.orgnih.gov Similarly, in vineyard workers, median concentrations of PEN-OH (15.6 to 27.6 µg/L) were higher than those of PEN-COOH (2.5 to 10.2 µg/L). unimi.it An oral dosing study also confirmed that PEN-OH was the major metabolite, accounting for about 80% of the total metabolites in hydrolysed urine, while PEN-COOH accounted for a smaller portion (7%-8% of the administered dose). mdpi.comnih.gov
| Metabolite | Median Molar Fraction | Concentration Range (µg/L) - Agricultural Workers |
| PEN-OH | ~0.92 | 230 - 460 |
| PEN-COOH | ~0.03 | 5.2 - 16.7 |
Comparative data from a study on human urinary metabolites. acs.orgresearchgate.netnih.gov
Environmental Fate and Transport Dynamics
Degradation and Persistence in Soil Environments
The persistence of Penconazole (B33189) 5-Carboxylic Acid in soil is intrinsically linked to the degradation dynamics of penconazole. The rate and pathway of penconazole transformation determine the formation and subsequent availability of its metabolites for further breakdown.
Aerobic and Anaerobic Degradation Pathways of Penconazole Leading to Carboxylic Acid Metabolites
The transformation of penconazole in soil is primarily a microbially mediated process, with aerobic pathways being the most significant. Under aerobic (oxygen-rich) conditions, the degradation of penconazole proceeds principally through the oxidation of its alkyl side chain. fao.orgfao.org This oxidative process is a key step that leads to the formation of various metabolites, including Penconazole 5-Carboxylic Acid, which is identified by the code CGA177279 in metabolic studies. fao.orgfao.org Another intermediate in this pathway is the metabolite CGA179944, which can undergo further degradation. fao.org
The rate of degradation is influenced by the soil's moisture content, which affects its aeration status. Studies have shown that penconazole is more persistent in flooded soil compared to non-flooded soil that has a 60% water holding capacity. This suggests that anaerobic (oxygen-poor) conditions, such as those in waterlogged soils, slow down the degradation process, indicating that aerobic microorganisms are the primary drivers of penconazole transformation. While anaerobic degradation of other carboxylic acid compounds is known to occur, specific pathways for the anaerobic formation or degradation of this compound are not well-documented in existing literature.
Influence of Soil Organic Matter on Degradation Rates and Persistence
Soil organic matter (SOM) plays a complex and crucial role in the persistence and degradation of penconazole and, by extension, the formation of its carboxylic acid metabolite. SOM is a primary determinant of penconazole adsorption in soil. A higher organic matter content generally leads to stronger adsorption of the fungicide.
Half-life Assessment in Various Soil Types
The persistence of a compound in soil is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The half-life of penconazole varies significantly depending on soil type, management practices, and environmental conditions.
In laboratory studies under aerobic conditions, penconazole has been found to be moderately persistent, with a reported average half-life of 178 days, with values ranging from 61 to 238 days. fao.org Field experiments have revealed the impact of soil management on persistence; in a vineyard setting, the half-life of penconazole was 62.4 days in tilled soil but significantly shorter at 33.0 days in grass-covered soil. researchgate.net The faster dissipation in grassed soil was attributed to higher microbial biomass and greater metabolic activity. researchgate.net
| Soil Condition | Half-life (Days) | Reference |
|---|---|---|
| Aerobic Laboratory Conditions (Average) | 178 | fao.org |
| Aerobic Laboratory Conditions (Range) | 61 - 238 | fao.org |
| Vineyard Soil (Tilled) | 62.4 | researchgate.net |
| Vineyard Soil (Grassed) | 33.0 | researchgate.net |
Mobility and Leaching Potential in Soil and Adsorption Characteristics
The movement of this compound through the soil profile is governed by its adsorption to soil particles. Adsorption determines the compound's concentration in the soil solution and, consequently, its potential for leaching into groundwater or being transported via surface runoff.
Adsorption to Soil Components, including Humic Acid and Clay Minerals
Research consistently shows that the single most important factor influencing the adsorption of the parent compound, penconazole, is the soil's organic matter content. Studies conducted on a wide range of vineyard and uncropped soils found a strong positive correlation between adsorption constants and SOM content. The organic matter fraction, particularly humic acid, is the primary binding component for penconazole.
In contrast, the influence of inorganic soil components like clay and silt on penconazole adsorption has been found to be negligible or non-existent. This indicates that the interaction is predominantly with the organic surfaces in the soil matrix. This strong affinity for organic matter means penconazole is generally considered to have low mobility, with a low potential for vertical leaching.
Impact of pH and Ionic Strength on Adsorption Behavior of Carboxylic Acid Groups
The adsorption of this compound is highly sensitive to soil pH due to the presence of the carboxylic acid functional group (-COOH). This group can exist in either a protonated (neutral) state or a deprotonated (anionic) state, depending on the pH of the soil solution relative to the compound's pKa value. Although the specific pKa of the carboxylic acid metabolite is not documented, typical aliphatic carboxylic acids have pKa values around 4-5. The pKa of the parent penconazole, related to the protonation of its triazole ring, has been determined to be 5.2. herts.ac.ukresearchgate.net
At a soil pH below the pKa of the carboxylic acid group, the group will be largely protonated (-COOH), resulting in a neutral molecule that can more readily adsorb to soil organic matter through mechanisms like hydrogen bonding and hydrophobic interactions. However, in most agricultural soils where the pH is typically between 5 and 8 (i.e., above the pKa), the carboxylic acid group will be deprotonated (-COO⁻). This gives the metabolite a net negative charge. Since soil colloids (both clay minerals and organic matter) are also predominantly negatively charged, this leads to electrostatic repulsion, which can decrease adsorption and increase the metabolite's mobility and leaching potential compared to the parent compound.
Ionic strength, which is the concentration of salts in the soil solution, also affects adsorption. An increase in ionic strength can enhance the adsorption of organic compounds. This occurs through a "salting-out" effect, which reduces the compound's solubility in the soil water, and by screening the electrostatic repulsion between the negatively charged metabolite and negatively charged soil surfaces. This charge screening allows the molecule to get closer to the soil surface, facilitating adsorption.
| Factor | Effect on Adsorption | Primary Mechanism |
|---|---|---|
| Soil Organic Matter (SOM) | Increases Adsorption | Hydrophobic interactions and partitioning into the organic phase. |
| Soil pH | Decreasing pH increases adsorption | Protonation of the carboxylic acid group below its pKa reduces negative charge and electrostatic repulsion. |
| Ionic Strength | Increasing ionic strength increases adsorption | "Salting-out" effect and screening of repulsive electrostatic forces. |
Degradation in Aquatic Systems
Hydrolysis Stability of Penconazole and its Degradation Products
Penconazole and its primary degradation products demonstrate significant stability against hydrolysis in aqueous solutions under typical environmental conditions. fao.orgfao.org Investigations into the hydrolytic behavior of penconazole, as well as its metabolites like CGA 179944 and 1,2,4-triazole, have shown no significant degradation across a range of pH levels. fao.org This stability persists even at elevated temperatures designed to accelerate degradation processes. For instance, penconazole showed no observable hydrolysis when incubated in sterile aqueous buffer solutions at pH 4, 5, 7, and 9 for one week at 50°C. fao.orgfao.org Similarly, no degradation was noted after 30 days of incubation at 25°C in buffers of pH 5, 7, and 9. fao.org This inherent resistance to hydrolysis indicates that it is not a significant degradation pathway for penconazole or its metabolites in aquatic environments.
Hydrolytic Stability of Penconazole and its Metabolites
| Compound | Test Conditions | Result | Source |
|---|---|---|---|
| Penconazole | pH 4, 5, 7, 9 @ 50°C for 7 days | Stable, no degradation observed | fao.orgfao.org |
| Penconazole | pH 5, 7, 9 @ 25°C for 30 days | Stable, not hydrolysed | fao.org |
| CGA 179944 | pH 4, 5, 7, 9 @ 50°C for 7 days | Stable | fao.org |
| 1,2,4-triazole | pH 4, 5, 7, 9 @ 50°C for 7 days | Stable | fao.org |
Photolytic and Photocatalytic Degradation Mechanisms
The degradation of penconazole by light is highly dependent on the presence of a photocatalyst. Direct photolysis, or the breakdown of the compound by light alone, is minimal under certain conditions. Studies have shown that penconazole does not decompose when exposed to UV light with a maximum emission at 371 nm without a catalyst. mdpi.com However, when exposed to light in the presence of a semiconductor catalyst like titanium dioxide (TiO2), it undergoes efficient photocatalytic degradation. mdpi.com
The mechanisms involved in this photocatalytic degradation are complex and involve highly reactive species. The process is driven by photogenerated hydroxyl radicals (HO•), conduction-band electrons, and, in the presence of air, superoxide (B77818) radical anions (O2•−). mdpi.com These reactive species attack the penconazole molecule through several pathways, including hydroxylation, hydrogen abstraction, and chlorine elimination. mdpi.com The initial step often involves the hydroxylation of the parent compound, which can be followed by the loss of a chlorine atom from the benzene (B151609) ring. mdpi.com
Role of Advanced Oxidation Processes in Mineralization (e.g., TiO2 Photocatalysis)
Advanced Oxidation Processes (AOPs) are effective methods for the complete degradation, or mineralization, of recalcitrant organic pollutants like penconazole. mdpi.com Among these, heterogeneous photocatalysis using titanium dioxide (TiO2) has proven to be an efficient technology for breaking down penconazole into simpler, non-toxic inorganic compounds such as hydrochloric acid, ammonium (B1175870), and eventually nitrate (B79036) ions. mdpi.comsciepublish.comscilit.com
The efficiency of TiO2 photocatalysis is significantly influenced by the presence of oxygen. In aerated systems, the initial degradation rate of penconazole is approximately five times higher than in anaerobic (argon-purged) systems. mdpi.comresearchgate.netmtmt.hu For example, one study recorded an initial degradation rate in air of 7.7 × 10⁻⁴ mM s⁻¹, compared to 1.53 × 10⁻⁴ mmol dm⁻³ min⁻¹ under argon. mdpi.com This enhanced degradation in the presence of air is due to the formation of superoxide radical anions, which play a considerable role in the degradation mechanism. mdpi.com The process leads to the formation of strong acids, such as hydrochloric acid, from the chlorine atoms on the benzene ring, causing a significant decrease in the pH of the solution. mdpi.com The complete mineralization of the organic structure is confirmed by monitoring the Total Organic Carbon (TOC) of the solution, which decreases as the degradation proceeds. mdpi.comsciepublish.com
Penconazole Degradation Rates via TiO₂ Photocatalysis
| System Condition | Initial Degradation Rate | Key Observations |
|---|---|---|
| Aerated (Air Saturated) | 7.7 × 10⁻⁴ mM s⁻¹ | Complete decomposition in 240 minutes. Significant acidification due to hydrochloric acid formation. |
| Anaerobic (Argon Purged) | 1.53 × 10⁻⁴ mmol dm⁻³ min⁻¹ (equivalent to 2.55 x 10⁻⁶ mM s⁻¹) | ~46% degradation in 240 minutes. Slight acidification. |
Characterization of Aquatic Photodegradation Products
The photocatalytic degradation of penconazole in aquatic systems results in the formation of several intermediate products before complete mineralization occurs. The identification of these products provides insight into the degradation pathway. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key analytical technique used for their characterization. mdpi.com
Under anaerobic conditions, the primary intermediates identified are hydroxypenconazole isomers. mdpi.com In aerated systems, the degradation is more extensive and leads to a wider array of products. One identified intermediate, with a mass-to-charge ratio (m/z) of 265.3, is formed through a combination of hydroxylation, chlorine elimination, and hydrogen abstraction from the parent penconazole molecule. mdpi.com An alternative pathway to this intermediate could be the direct hydrolysis of a chlorine substituent. mdpi.com Another study on photolysis in organic solvents identified 1-(4-chloro-beta-propylphenethyl)-1H-1,2,4-triazole as a significant product resulting from photodehalogenation. nih.gov The degradation process also releases the nitrogen from the triazole ring, primarily as ammonium ions (NH4+), which can then be slowly oxidized to nitrate (NO3−). mdpi.com
Analytical Methodologies for Detection and Quantification
Extraction and Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical prerequisite for reliable analysis. The goal is to extract the target analyte from the sample matrix (e.g., soil, water, plant tissue, or biological fluids) while simultaneously removing interfering substances that could compromise the subsequent chromatographic analysis. For Penconazole (B33189) 5-Carboxylic Acid, techniques must be adapted to handle its acidic and polar nature.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for pesticide residue analysis in food and agricultural products. nih.gov While originally developed for a broad range of pesticides, its application to highly polar or acidic metabolites like Penconazole 5-Carboxylic Acid requires specific modifications.
Standard QuEChERS protocols often use a combination of acetonitrile (B52724) for extraction followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA). However, PSA can remove acidic compounds from the extract, leading to poor recovery. Therefore, for acidic analytes, modifications are essential. Research on other acidic pesticides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has shown that controlling the pH of the extraction solvent is critical. nih.gov Acidification of the acetonitrile extract helps to keep the carboxylic acid in its neutral, less polar form, improving its partitioning into the organic solvent and preventing its loss during the cleanup step. nih.govunito.it Buffered QuEChERS systems that maintain a pH of around 5 to 5.5 can also provide satisfactory recoveries for many acid-sensitive compounds. mdpi.com
Table 1: Comparison of Standard and Modified QuEChERS for Acidic Analytes
| Parameter | Standard QuEChERS | Modified QuEChERS for Acids | Rationale for Modification |
|---|---|---|---|
| Extraction Solvent | Acetonitrile | Acetonitrile with acid (e.g., formic acid, acetic acid) | Ensures the carboxylic acid is in its protonated (neutral) form, enhancing extraction efficiency. |
| pH Control | Buffered (pH ~5-5.5) or unbuffered | Acidified (pH < 7) | Prevents ionization of the acidic analyte. |
| dSPE Cleanup Sorbent | Primary Secondary Amine (PSA), C18, GCB | C18, Graphitized Carbon Black (GCB) | Avoids PSA, which can adsorb and remove acidic compounds from the sample extract. |
Solid Phase Extraction (SPE) is a powerful and selective technique for sample cleanup and concentration. nih.gov The methodology is based on the partitioning of analytes between a solid sorbent and a liquid phase. For an acidic compound like this compound, ion-exchange SPE is the most suitable approach. nih.gov
Specifically, anion exchange SPE is employed to retain acidic analytes that are negatively charged at an appropriate pH. biotage.combiotage.com The process involves several steps:
Conditioning: The sorbent is prepared with a solvent to ensure reproducible interactions.
Loading: The sample, with its pH adjusted to be about 2 units above the pKa of the carboxylic acid, is passed through the cartridge. This ensures the analyte is ionized (negatively charged) and retained by the positively charged anion exchange sorbent.
Washing: Interfering compounds are removed from the cartridge with a solvent that does not displace the analyte.
Elution: The analyte is eluted from the sorbent by passing a solvent that neutralizes its charge (by lowering the pH) or disrupts the ionic interaction.
Weak anion exchange (WAX) or strong anion exchange (SAX) sorbents can be used. Studies on other acidic herbicides have demonstrated that ion-exchange SPE provides high recovery rates and effectively removes matrix interferences from environmental water samples. nih.gov
Chromatographic Separation Methods for this compound
Following extraction and cleanup, chromatographic techniques are used to separate the analyte of interest from any remaining co-extracted compounds before detection and quantification.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for the analysis of polar metabolites like this compound. fao.org This technique is well-suited for compounds that are not easily volatilized.
The separation is typically achieved using a reversed-phase column (e.g., C18). The mobile phase usually consists of a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acidic modifier (such as formic acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape and retention. The highly sensitive and selective detection provided by MS/MS allows for low limits of quantification (LOQ), often at the level of 0.01 mg/kg in various plant matrices. fao.org
Gas Chromatography (GC) is a common technique for analyzing the parent compound, penconazole, often using an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD). fao.orgekb.egekb.eg However, direct GC analysis of this compound is not feasible due to its high polarity and low volatility, which prevent it from being effectively transported through the GC column.
To make the analyte suitable for GC analysis, a derivatization step is required. researchgate.net This chemical reaction converts the polar carboxyl group (-COOH) into a less polar, more volatile functional group, typically an ester. Common derivatization reagents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents that lead to esterification. Once derivatized, the resulting compound can be analyzed using standard GC methods.
Table 2: GC Derivatization Approaches for Carboxylic Acids
| Derivatization Type | Reagent Example | Resulting Derivative | Purpose |
|---|---|---|---|
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester | Increases volatility and thermal stability. |
| Alkylation/Esterification | PFBBr (Pentafluorobenzyl Bromide) | Pentafluorobenzyl (PFB) ester | Increases volatility and enhances sensitivity for Electron Capture Detection (ECD). |
| Acylation | Acylating agents | Acyl derivative | Converts active hydrogens to less polar groups, increasing volatility. researchgate.net |
Penconazole is a chiral fungicide, meaning it exists as two enantiomers (mirror-image isomers). nih.gov Studies have shown that the biological activity and degradation rates of these enantiomers can differ significantly. nih.gov This stereoselective degradation of the parent compound implies that the formation of its metabolites, including this compound, may also be stereoselective, resulting in a non-racemic mixture of the metabolite's enantiomers.
The enantiomeric separation of the parent penconazole has been successfully achieved using chiral HPLC. nih.govnih.govmdpi.com These methods utilize specialized chiral stationary phases (CSPs) that can differentiate between the enantiomers.
Table 3: Chiral HPLC Conditions for Penconazole Enantiomer Separation
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Column | Chiralpak IC (250 mm × 4.6 mm, 5 µm) nih.gov | Lux Cellulose-2 (150 mm × 2 mm, 3 µm) nih.gov |
| Mobile Phase | Acetonitrile/Water (80:20, v/v) nih.gov | 0.1% Formic Acid in Methanol / 10 mmol L⁻¹ Ammonium (B1175870) Acetate in Water (75/25, v/v) nih.gov |
| Flow Rate | 0.6 mL min⁻¹ nih.gov | 0.25 mL min⁻¹ nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov | Tandem Mass Spectrometry (MS/MS) nih.gov |
While specific studies on the chiral separation of this compound are not widely documented, the principles and techniques applied to the parent compound are directly relevant. A similar chiral HPLC-MS/MS approach would be the method of choice to investigate the enantiomeric composition of this important metabolite.
Mass Spectrometric Detection and Structural Elucidation
Mass spectrometry (MS) serves as a powerful tool for both the sensitive detection and the definitive structural identification of pesticide metabolites. When coupled with chromatographic separation, it provides a robust platform for analyzing complex biological and environmental samples.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the determination of this compound in biological matrices like urine. researchgate.netnih.govacs.orgacs.org This method offers high sensitivity and specificity, allowing for the detection of trace amounts of the metabolite.
In a typical application, urine samples from individuals exposed to penconazole are analyzed using a liquid chromatograph connected to a hybrid triple quadrupole-linear ion trap mass spectrometer. nih.govacs.org The system operates with an electrospray ionization (ESI) source, usually in positive ion mode, which is effective for ionizing polar compounds like the target carboxylic acid metabolite. nih.govnih.gov
The analysis is often performed in multiple reaction monitoring (MRM) mode. nih.govnih.gov This involves selecting the protonated molecular ion ([M+H]⁺) of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, characteristic product ion in the third quadrupole. This high specificity minimizes interference from other components in the matrix. nih.gov For instance, in studies identifying penconazole metabolites, a key strategy is to monitor for precursor ions that generate the protonated triazole moiety, a common structural feature expected in all metabolites. researchgate.netnih.gov
One study successfully quantified this compound (PEN-COOH) in human urine, where its levels after enzymatic hydrolysis ranged from 5.2 to 16.7 µg/L. nih.govacs.orgacs.org
Table 1: LC-MS/MS Quantification of this compound in Human Urine
| Analyte | Matrix | Concentration Range Detected (µg/L) | Source(s) |
|---|---|---|---|
| This compound | Human Urine | 5.2 - 16.7 | nih.gov, acs.org, acs.org |
Mass spectrometry is instrumental in elucidating the structure of unknown or suspected metabolites. The process of identifying this compound involves several key steps that leverage the capabilities of MS. nih.gov
First, the full mass spectra are evaluated to determine the molecular weight of the candidate metabolite. For this compound, the presence of two chlorine atoms, characteristic of the parent compound penconazole, creates a distinct isotopic pattern that serves as a crucial confirmation point. researchgate.netnih.gov
Second, tandem mass spectrometry (MS/MS) is used to fragment the metabolite's molecular ion. The resulting fragmentation pattern is then analyzed. The structure is elucidated by comparing the fragmentation pattern of the metabolite to that of the parent compound. nih.gov For example, fragments common to both the parent and the metabolite, such as the dichlorophenyl group or the triazole ring, help to confirm the core structure. The mass difference between the parent compound and the metabolite, along with the unique fragments observed for the metabolite, allows for the identification of the metabolic modification—in this case, the oxidation of an alkyl side-chain to a carboxylic acid. researchgate.netmdpi.com The strategy relies on identifying the stable parts of the molecule that remain unchanged and pinpointing the site of biotransformation. nih.gov
While MS provides strong evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. nih.govbohrium.com Though no specific NMR data for this compound is detailed in the reviewed literature, the principles of NMR spectroscopy for metabolite identification are well-established. nih.gov
For this compound, ¹H NMR and ¹³C NMR would provide definitive proof of its structure.
In ¹H NMR, the proton of the carboxylic acid group (–COOH) would typically appear as a broad singlet at a very downfield chemical shift, often around 10-13 ppm. nih.gov
In ¹³C NMR, the carbon atom of the carboxyl group is highly deshielded and would produce a characteristic signal in the range of 165 to 185 ppm. nih.gov
Method Validation and Performance Parameters (e.g., Limits of Detection, Limits of Quantification, Linearity, Recovery)
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. Key performance parameters are established to ensure the data generated is accurate and reproducible. While specific validation data for this compound is not extensively published, data from the parent compound, penconazole, provides a relevant benchmark for the performance of LC-MS/MS methods. nih.govekb.egekb.eg
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For trace analysis of pesticide residues, these values are typically in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. nih.gov
Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the correlation coefficient (R or R²) is calculated. A value greater than 0.99 is typically considered evidence of good linearity. nih.gov For example, an LC-MS/MS method for penconazole enantiomers was validated over a concentration range of 2.5–250.0 ng/mL, achieving a correlation coefficient greater than 0.995. nih.gov
Recovery: Recovery experiments evaluate the efficiency of the sample extraction process. A known amount of the analyte is added (spiked) into a blank matrix, which is then processed and analyzed. The percentage of the spiked amount that is measured is the recovery. For pesticide residue analysis, recovery values are typically expected to be within the 70-120% range. nih.gov
Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements and is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the measured value to the true value, often expressed as relative error (RE). For bioanalytical methods, both precision (RSD) and accuracy (RE) should generally be within ±15%. nih.gov
Table 2: Representative Method Validation Parameters for Penconazole using LC-MS/MS
| Parameter | Value / Range | Source(s) |
|---|---|---|
| Linearity Range | 2.5 - 250.0 ng/mL | nih.gov |
| Correlation Coefficient (R) | > 0.995 | nih.gov |
| Accuracy (Relative Error) | -1.1% to 3.2% | nih.gov |
| Precision (RSD) | < 6.0% | nih.gov |
These parameters demonstrate that LC-MS/MS methods can be validated to provide highly reliable and sensitive quantification suitable for monitoring penconazole and its metabolites, including this compound. nih.gov
Ecological Impact and Non Target Organism Interactions
Effects on Aquatic Organisms
Research into the effects of acute exposure to penconazole (B33189) on the narrow-clawed crayfish (Astacus leptodactylus), a key bioindicator in freshwater ecosystems, has revealed significant biochemical disruptions. nih.govresearchgate.net Studies show that penconazole has a destructive impact on esterase mechanisms, inhibiting both acetylcholinesterase (AChE) and carboxylesterase (CaE) activities in a dose-dependent manner. nih.govresearchgate.net This inhibition suggests that carboxylesterase may be more sensitive to penconazole toxicity than acetylcholinesterase. researchgate.net
Furthermore, exposure induces significant oxidative stress. nih.gov Dose-dependent increases were observed in several antioxidant parameters, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), glutathione reductase (GR), glutathione S-transferase (GST), reduced glutathione (GSH), and the lipid peroxidation product malondialdehyde (MDA). nih.govresearchgate.net Additionally, all measured adenosine (B11128) triphosphatase (ATPase) activities, such as Na+/K+-ATPase, Mg2+-ATPase, and Ca2+-ATPase, were significantly inhibited in both the gill and muscle tissues of the crayfish following exposure. nih.govresearchgate.net These findings indicate that acute penconazole administration causes considerable toxic effects on the esterase, antioxidative, and metabolic enzyme systems of crayfish. nih.gov
Table 1: Summary of Biochemical Responses in Crayfish (Astacus leptodactylus) Exposed to Penconazole
| Biochemical Parameter | Observed Effect | Tissue/System Affected | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | Esterase System | nih.govresearchgate.net |
| Carboxylesterase (CaE) | Inhibition | Esterase System | nih.govresearchgate.net |
| Antioxidant Enzymes (SOD, GPx, GR, GST) | Significant Increase | General Oxidative Stress Response | nih.gov |
| Reduced Glutathione (GSH) | Significant Increase | General Oxidative Stress Response | nih.gov |
| Malondialdehyde (MDA) | Significant Increase | Lipid Peroxidation | nih.gov |
| ATPase Activities (Na+/K+, Mg2+, Ca2+) | Significant Inhibition | Gills and Muscle Tissues | nih.govresearchgate.net |
Studies on the chronic toxicity of penconazole to the water flea Daphnia magna, a model organism for ecotoxicological research, demonstrate significant adverse effects on its life cycle and physiological functions. ut.ac.irnih.gov Chronic exposure to penconazole was found to decrease body length, the total number of offspring per female, molting frequency, and the survival rate. nih.gov It also increased the time to the first brood. nih.gov
The toxicity of penconazole enantiomers has also been investigated, with S-(-)-penconazole showing significantly higher toxicity to Daphnia magna than R-(+)-penconazole. ut.ac.irresearchgate.net Based on 48-hour EC50 values (the concentration effective in 50% of the population), S-(-)-penconazole is classified as having high-grade toxicity, while the racemic mixture and R-(+)-penconazole are considered moderately toxic. ut.ac.ir Furthermore, gene expression analysis revealed that penconazole exposure affects genes related to detoxification and reproduction, with detoxification-related genes being more significantly impacted. nih.gov
Table 2: Effects of Chronic Penconazole Exposure on Daphnia magna
| Parameter | Observed Effect | Reference |
|---|---|---|
| Body Length | Decrease | nih.gov |
| Total Offspring per Female | Decrease | nih.gov |
| Molting Frequency | Decrease | nih.gov |
| Survival Rate | Decrease | nih.gov |
| Time to First Brood | Increase | nih.gov |
| Gene Expression (Detoxification & Reproduction) | Altered | nih.gov |
Investigations into the developmental toxicity of penconazole using zebrafish (Danio rerio) embryos have shown significant adverse outcomes. nih.govnih.govbohrium.com Exposure to penconazole induces a range of developmental issues, including delayed hatching, reduced survival rates, and slower heart rates. ut.ac.irnih.gov
Morphological malformations are also a prominent effect of penconazole exposure in zebrafish embryos. nih.gov Observed deformities include pericardial edema, yolk sac edema, axial malformation, tail malformation, and spinal curvature. ut.ac.irnih.gov At the molecular level, penconazole exposure was found to down-regulate the mRNA levels of antioxidant genes. nih.gov Conversely, the mRNA levels of genes associated with the inflammatory response, such as interleukin 1 beta and interferon, were up-regulated. nih.gov Studies on the different enantiomers of the compound revealed that (+)-penconazole is significantly more toxic to zebrafish than (-)-penconazole, in terms of both developmental toxicity and neurotoxicity. nih.govbohrium.com
Table 3: Developmental Effects of Penconazole on Zebrafish (Danio rerio) Embryos
| Endpoint | Observed Effect | Reference |
|---|---|---|
| Hatching | Delayed | nih.gov |
| Survival Rate | Reduced | nih.gov |
| Heart Rate | Reduced | nih.govnih.gov |
| Malformations | Increased (Pericardial edema, yolk sac edema, axial/tail malformation) | ut.ac.irnih.gov |
| Antioxidant Gene Expression (mRNA) | Down-regulated | nih.gov |
| Inflammatory Gene Expression (mRNA) | Up-regulated | nih.gov |
Influence on Soil Biota and Ecosystems
Studies on the earthworm Eisenia fetida have been conducted to evaluate the ecological safety risks of penconazole in soil ecosystems. researchgate.netnih.gov The research indicates that penconazole bioaccumulates in earthworms. The biota-sediment accumulation factor (BSAF) was observed to reach its maximum within one day of exposure before slowly decreasing. researchgate.netnih.gov
Penconazole exposure was found to cause significant oxidative stress in earthworms, altering the activities of superoxide dismutase (SOD) and catalase (CAT), as well as the contents of glutathione (GSH) and malondialdehyde (MDA). researchgate.netnih.gov Furthermore, metabolomics analysis revealed that penconazole exposure leads to disturbed metabolic profiles. researchgate.netnih.gov Specifically, the relative abundances of 14 metabolites were significantly altered, indicating that penconazole causes metabolic disorders in earthworms. researchgate.netnih.gov
Table 4: Metabolites Altered in Earthworms (Eisenia fetida) by Penconazole Exposure
| Metabolite | Change in Abundance | Reference |
|---|---|---|
| 14 distinct metabolites identified | Significantly altered relative abundances | researchgate.netnih.gov |
| Lysine | Decreased significantly | researchgate.net |
| Scyllo-inositol | Decreased significantly | researchgate.net |
| Myo-inositol | Decreased significantly | researchgate.net |
The application of fungicides in vineyards can have a significant impact on the microbial communities present on grape surfaces, which are crucial for spontaneous wine fermentation. A long-term field study comparing the effects of penconazole and sulfur on wine yeasts revealed that penconazole has a more pronounced negative effect on yeast populations. nih.gov
While both fungicides were effective against powdery mildew, penconazole was shown to have the most negative impact on yeast biodiversity in the vineyard. nih.gov Laboratory assays confirmed that the isolated yeast species showed the greatest sensitivity to penconazole. nih.gov This suggests that the use of penconazole can reduce the diversity and density of the natural yeast population associated with grape berries, which may have implications for the characteristics of wines produced through spontaneous fermentation. nih.gov
Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article focusing solely on the ecological impact of "Penconazole 5-Carboxylic Acid." The existing body of research does not provide specific data on this particular metabolite concerning its phytotoxicity, effects on plant physiology, or its potential for environmental bioaccumulation and biomagnification.
This compound, also identified in scientific literature as PEN-COOH or CGA177279, is recognized as a metabolite of the widely used fungicide Penconazole. nih.govfao.org Studies on the metabolism of Penconazole in humans and animals confirm that the parent compound is oxidized to form this carboxylic acid derivative. nih.govfao.org
However, research into the direct ecological effects of this compound is not publicly available. The extensive research conducted on the environmental and physiological impacts on non-target organisms has focused almost exclusively on the parent compound, Penconazole. nih.govnih.govresearchgate.net While studies detail the effects of Penconazole on plant photosynthesis, ion uptake, and protein expression under stress, this information cannot be attributed to its carboxylic acid metabolite without direct experimental evidence. nih.gov Similarly, data regarding environmental persistence and bioaccumulation pertains to Penconazole itself or other triazole fungicides, not specifically to this compound. mdpi.comnih.gov
Therefore, due to the lack of specific scientific studies on the ecological interactions of this compound, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not feasible at this time.
Advanced Research Perspectives and Future Directions
Development of Novel Remediation and Decontamination Strategies
As concerns about the persistence of pesticide metabolites in soil and water grow, researchers are actively developing new methods for their removal. The focus is on creating efficient, cost-effective, and environmentally benign technologies for the decontamination of water resources and soil.
Adsorption is a promising technique for removing organic pollutants from water. Hydrogels, which are three-dimensional polymer networks with a high water content, are being extensively investigated as adsorbent materials due to their unique structural and chemical properties. nih.govresearchgate.net
Recent research has demonstrated the effectiveness of a novel hydrogel for the removal of the parent compound, penconazole (B33189), from surface water. nih.gov A study utilized a polymeric adsorbent based on carboxymethyl tragacanth grafted with poly(acrylic acid-co-acrylamide) to achieve significant removal of penconazole. nih.gov The functional groups within the hydrogel, such as carboxyl and amide groups, interact with the pesticide molecules through mechanisms like hydrogen bonding and electrostatic interactions. nih.gov
While this study focused on penconazole, the principles are directly applicable to its carboxylic acid metabolite. The presence of the carboxylic acid group on Penconazole 5-Carboxylic Acid could potentially enhance its adsorption onto hydrogels that have complementary functional groups. For instance, hydrogels with basic amine groups could form strong acid-base interactions with the metabolite. The efficiency of such hydrogel-based systems is dependent on several factors, including the pH of the water, the concentration of the pollutant, and the specific chemical structure of the hydrogel. researchgate.net Research has shown that hydrogels can be regenerated and reused for multiple cycles, making them a potentially cost-effective solution for water treatment. nih.gov
Table 1: Adsorption Parameters for Penconazole Removal Using a Carboxymethyl Tragacanth-Based Hydrogel This interactive table summarizes key findings from a study on the parent compound, which informs potential strategies for its carboxylic acid metabolite.
| Parameter | Model/Value | Description | Reference |
|---|---|---|---|
| Adsorption Isotherm | Freundlich Model | This model best described the equilibrium adsorption, suggesting a heterogeneous surface with a non-uniform distribution of adsorption heat. | nih.gov |
| Adsorption Kinetics | Pseudo-second-order | This kinetic model indicates that the rate-limiting step is likely chemisorption, involving valence forces through sharing or exchange of electrons. | nih.gov |
| Maximum Adsorption Capacity | 196.08 mg/g | Represents the maximum amount of penconazole that can be adsorbed per unit mass of the hydrogel. | nih.gov |
| Reproducibility | Good for up to 5 cycles | The adsorbent could be effectively regenerated and reused multiple times, indicating its potential for practical applications. | nih.gov |
Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants into less harmful substances. nih.gov This approach is considered a sustainable and green technology for cleaning up contaminated soil and water. The degradation of penconazole in soil is influenced by microbial activity, and this can be enhanced through practices like amending the soil with biocompost. nih.gov
While specific studies on the bioremediation of this compound are limited, the principles of microbial degradation are highly relevant. It is plausible that microbial communities capable of degrading the parent fungicide may also possess the enzymatic machinery to further break down its metabolites. Fungi, in particular, have diverse metabolic pathways and are known to degrade a wide range of complex organic compounds, including pesticides and their byproducts. nih.gov Bioremediation strategies can include:
Natural Attenuation: Relying on the intrinsic capabilities of the native microbial population to degrade the contaminant over time.
Biostimulation: Adding nutrients or other amendments to the environment to stimulate the growth and activity of indigenous microorganisms that can degrade the contaminant.
Bioaugmentation: Introducing specific strains of microorganisms with known degradative capabilities to the contaminated site.
Future research will likely focus on isolating and characterizing microbial strains that can effectively mineralize this compound and understanding the metabolic pathways involved.
Computational Chemistry and Modeling Approaches
Computational models are powerful tools for predicting the environmental behavior of chemicals, helping to assess risks and guide management strategies without extensive and costly experimental studies.
Predicting how this compound will move and persist in the environment is crucial for risk assessment. Environmental fate models simulate the transport and transformation of chemicals in various environmental compartments like soil, water, and air.
Catchment-scale models, such as ZIN-AgriTra, have been adapted to simulate the fate of penconazole and its transformation products in agricultural landscapes, specifically in vineyard catchments where its use is common. uio.no These models can identify critical source areas and primary export pathways (e.g., runoff, leaching) for both the parent compound and its metabolites. uio.no
For regulatory purposes in North America, models like the Pesticide in Water Calculator (PWC) are used, which incorporates modules like the Pesticide Root Zone Model (PRZM) and the Variable Volume Water Body Model (VVWM). inrs.ca To accurately predict the fate of this compound using these models, specific input parameters for the metabolite are required, including its water solubility, soil sorption coefficient (Kd), and degradation half-life. These parameters determine how the metabolite partitions between soil and water and how quickly it breaks down, which are key factors controlling its potential to contaminate groundwater or surface water.
The behavior and bioavailability of this compound in the environment are governed by its molecular interactions with soil and sediment components. The parent compound, penconazole, is known to adsorb strongly to soil organic matter. scilit.com
The presence of the carboxylic acid functional group in the metabolite introduces new and significant interaction possibilities. Unlike the parent molecule, the carboxylic acid group is ionizable, and its charge state is dependent on the soil pH. nih.gov This leads to a different profile of interactions:
Anion Exchange: At typical environmental pH levels, the carboxylic acid group will be deprotonated (negatively charged), allowing it to bind to positively charged sites on clay minerals and metal oxides.
Hydrogen Bonding: The carboxyl group can act as both a hydrogen bond donor and acceptor, forming strong bonds with organic matter and mineral surfaces.
Complexation with Metal Cations: The negatively charged carboxylate can form complexes with metal ions (e.g., Ca²⁺, Mg²⁺, Al³⁺, Cu²⁺) present in the soil solution, which can significantly affect its mobility and bioavailability. researchgate.net
Understanding these molecular-level interactions through computational chemistry and experimental sorption studies is essential for developing accurate environmental fate models and effective remediation strategies.
Isotope Tracing and Labeling Studies for Pathway Elucidation
Isotope tracing is a powerful technique used to track the movement and transformation of a compound through a biological or environmental system. nih.gov By replacing one or more atoms in a molecule with a stable or radioactive isotope, researchers can follow the "label" to identify breakdown products and elucidate metabolic pathways.
The metabolic pathway leading to the formation of this compound has been determined through studies using ¹⁴C-labeled penconazole. fao.org In these experiments, penconazole was synthesized with a radioactive carbon-14 (B1195169) atom incorporated into either its phenyl or triazole ring structure. fao.org This labeled compound was then introduced into various systems (e.g., laboratory animals, plants, soil).
By tracking the radioactivity, scientists were able to isolate and identify the chemical structures of the resulting metabolites. This process confirmed that a key metabolic step is the oxidation of the alkyl side chain of penconazole to form the corresponding carboxylic acid. fao.org Studies in humans exposed to penconazole have also identified the carboxyl-derivative (PEN-COOH) as a urinary metabolite, confirming this pathway. researchgate.net These isotope labeling studies are fundamental to understanding how organisms process penconazole and provide a definitive link between the parent fungicide and its carboxylic acid metabolite.
Enantioselective Behavior of Penconazole and its Implications for Carboxylic Acid Metabolite Formation
Penconazole, a widely used triazole fungicide, is a chiral compound, existing as a racemic mixture of two enantiomers. herts.ac.uk Emerging research indicates that the biological and environmental fate of penconazole is enantioselective, meaning that the two enantiomers can exhibit different behaviors in terms of degradation, metabolism, and toxicity. mdpi.comresearchgate.net This enantioselectivity has significant implications for the formation of its metabolites, including this compound.
The metabolism of penconazole in various organisms, including mammals, proceeds through several pathways, one of which is the oxidation of the alkyl side chain to form this compound (also known as CGA177279). fao.org Studies on the toxicokinetics of penconazole in rats have demonstrated substantial stereoselectivity. For instance, the clearance values of the (+)-enantiomer were found to be smaller than those of the (−)-enantiomer, suggesting a lower metabolic rate for the (+)-enantiomer. mdpi.com This enantioselective metabolism is a key factor that likely influences the differential formation of its metabolites.
While the formation of this compound is a confirmed metabolic pathway, detailed studies specifically elucidating the stereoselective nature of this oxidation process are still emerging. The differential metabolism of penconazole enantiomers suggests that the rate and extent of this compound formation could be enantiomer-dependent. This implies that the resulting this compound in a biological system may not be a racemic mixture, even if the parent penconazole was. Understanding the specific enantiomeric ratio of the formed carboxylic acid is crucial, as the individual enantiomers of the metabolite could also exhibit different toxicological and environmental properties.
The table below summarizes key findings related to the enantioselective behavior of penconazole, which underpins the potential for stereoselective formation of its carboxylic acid metabolite.
| Parameter | Observation | Implication for Carboxylic Acid Formation |
| Toxicokinetics in Rats | Significant stereoselectivity observed, with the (+)-enantiomer showing lower clearance than the (-)-enantiomer. mdpi.com | Suggests that one enantiomer may be more readily metabolized to the carboxylic acid than the other, leading to a non-racemic mixture of the metabolite. |
| Degradation in Apples | Stereoselective degradation of penconazole has been reported. researchgate.net | Indicates that environmental degradation processes can also be enantioselective, potentially influencing the precursor pool for metabolite formation in the environment. |
| Human Metabolism | This compound has been identified as a human metabolite. mdpi.com | Confirms the relevance of this metabolic pathway in humans and highlights the need to understand its enantioselective aspects for accurate human health risk assessment. |
Further research is warranted to directly investigate the stereochemistry of this compound formation from individual penconazole enantiomers. Such studies would provide a more complete understanding of the metabolic fate of this fungicide and the potential for enantiomer-specific risks associated with its metabolites.
Role of this compound in Agroecosystem Sustainability and Risk Assessment Methodologies
The long-term impact of penconazole and its metabolites on soil health is a growing area of concern. Triazole fungicides, as a class, can have discernible effects on soil microbial communities, which are essential for nutrient cycling and soil fertility. nih.gov The dissipation of penconazole in soil is influenced by factors such as soil management practices, with faster dissipation observed in soils with higher metabolic activity. researchgate.net The degradation of penconazole can lead to the formation of this compound, which may have its own distinct environmental fate and toxicological profile.
The environmental risk assessment of pesticides is increasingly moving towards a more holistic approach that considers the entire lifecycle of the compound, including its metabolites. nih.gov For chiral pesticides like penconazole, this complexity is amplified by the potential for enantioselective behavior of both the parent compound and its metabolites. researchgate.net Risk assessment methodologies need to evolve to account for these stereospecific aspects.
Current risk assessment frameworks for pesticides are being adapted to better incorporate the toxicological relevance of metabolites. nih.govepa.gov For chiral metabolites like this compound, a comprehensive risk assessment would require data on the following:
Environmental Persistence and Mobility: Understanding the half-life and leaching potential of the carboxylic acid metabolite in different soil types is crucial for predicting its environmental concentration and potential for water contamination.
Ecotoxicity: The toxicity of this compound to non-target organisms, such as soil microorganisms, aquatic life, and beneficial insects, needs to be evaluated. nih.gov It is also important to consider that the toxicity could be enantiomer-specific.
The table below outlines key considerations for the inclusion of this compound in risk assessment methodologies for agroecosystem sustainability.
| Aspect | Key Consideration | Relevance to Agroecosystem Sustainability |
| Persistence in Soil | The degradation rate of this compound will determine its long-term presence in the soil. | Long-term presence could impact soil microbial diversity and function, affecting soil health and crop productivity. soilassociation.org |
| Mobility and Leaching | The potential for the carboxylic acid metabolite to move through the soil profile and contaminate groundwater. | Contamination of water resources poses a risk to aquatic ecosystems and potentially to human health if used for drinking water. |
| Toxicity to Non-Target Organisms | The adverse effects of the metabolite on soil fauna, aquatic organisms, and other beneficial species. | Disruption of ecosystem services provided by these organisms, such as pollination and pest control. |
| Enantioselectivity | The potential for the enantiomers of this compound to have different environmental fates and toxicities. | A non-racemic mixture of the metabolite could lead to an underestimation or overestimation of risk if not properly assessed. mdpi.com |
Q & A
Q. What are the optimal synthetic routes for Penconazole 5-Carboxylic Acid, and how can researchers ensure reproducibility?
The synthesis often involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis. For reproducibility, document reaction parameters (temperature, catalysts, solvent-free conditions) and validate intermediates using spectroscopic methods (e.g., NMR, IR). For example, cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine yields ester intermediates, which are hydrolyzed to the carboxylic acid . Standardize protocols using controlled stoichiometry and inert atmospheres to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Combined FT-IR (to identify carboxylic acid C=O stretching ~1700 cm⁻¹) and NMR (¹H/¹³C for aromatic and methyl group assignments) are critical. X-ray crystallography can resolve spatial configurations, while mass spectrometry confirms molecular weight. Theoretical calculations (DFT) align experimental spectral data with predicted electronic structures .
Q. How can researchers quantify this compound in complex matrices?
Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS for high sensitivity. Calibrate with standard curves in relevant solvents (e.g., methanol:water = 70:30). Validate methods via spike-recovery experiments in biological or environmental samples, ensuring limits of detection (LOD) ≤ 0.1 µg/mL .
Advanced Research Questions
Q. What experimental designs are recommended for studying this compound’s metabolic pathways in microbial systems?
Employ isotopically labeled analogs (e.g., ¹³C) in Cupriavidus necator cultures to trace metabolic flux. Use metabolomics workflows (GC-MS or LC-HRMS) to identify intermediates like itaconic acid derivatives. Gene knockout studies can pinpoint enzymes (e.g., acyl-CoA synthetases) involved in branched C5-dicarboxylic acid metabolism .
Q. How can computational modeling improve understanding of this compound’s bioactivity?
Perform molecular docking (AutoDock/Vina) to predict binding affinities with target proteins (e.g., xanthine oxidase). DFT calculations (Gaussian 09) analyze electronic properties (HOMO-LUMO gaps) influencing reactivity. MD simulations (GROMACS) assess stability in biological membranes .
Q. What strategies resolve contradictions in degradation studies of this compound?
Use forced degradation (acid/base/oxidative stress) paired with LC-MSⁿ to identify products. For example, methyl ester derivatives and dimers form under acidic conditions. Cross-validate findings with synthetic standards and mechanistic studies (e.g., radical scavengers to confirm oxidation pathways) .
Methodological Frameworks
Q. How can the FINER criteria enhance research question formulation for this compound studies?
- Feasible: Ensure access to analytical tools (e.g., LC-MS) and synthetic precursors.
- Novel: Investigate understudied aspects like enantioselective toxicity or cross-kingdom metabolic interactions.
- Ethical: Adhere to biosafety protocols for microbial or cell-based assays.
- Relevant: Align with sustainability goals (e.g., biodegradability assessments) .
Q. What statistical approaches are robust for analyzing dose-response data in toxicity studies?
Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For omics data, employ PCA or PLS-DA to differentiate metabolic profiles .
Data Reporting and Reproducibility
Q. How should researchers document synthetic protocols to ensure reproducibility?
Include:
Q. What are best practices for sharing this compound data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
